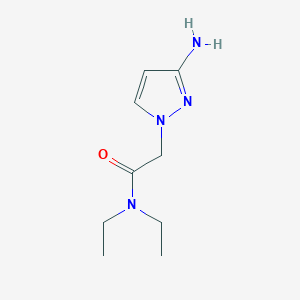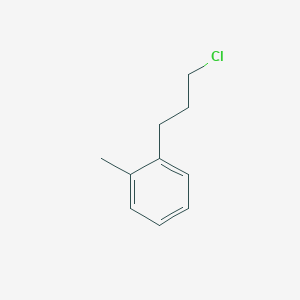
1-(3-Chloropropyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-2-methylbenzene is an organic compound with the molecular formula C10H13Cl It is a derivative of toluene, where a chloropropyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to minimize by-products and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 1-(3-Hydroxypropyl)-2-methylbenzene, 1-(3-Aminopropyl)-2-methylbenzene.
Oxidation: 1-(3-Carboxypropyl)-2-methylbenzene.
Reduction: 1-(3-Propyl)-2-methylbenzene.
Scientific Research Applications
1-(3-Chloropropyl)-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is utilized in the production of polymers and other advanced materials with specific properties.
Industrial Chemistry: The compound is employed in the manufacture of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-methylbenzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the chlorine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methyl group is converted to a carboxylic acid or aldehyde through a series of electron transfer steps.
Comparison with Similar Compounds
1-(3-Chloropropyl)-4-methylbenzene: Similar structure but with the chloropropyl group attached to a different position on the benzene ring.
1-(3-Chloropropyl)-2-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
1-(3-Chloropropyl)-2-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness: 1-(3-Chloropropyl)-2-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the chloropropyl group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
85674-67-5 |
|---|---|
Molecular Formula |
C10H13Cl |
Molecular Weight |
168.66 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-methylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
FTZLNJRUJGQMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



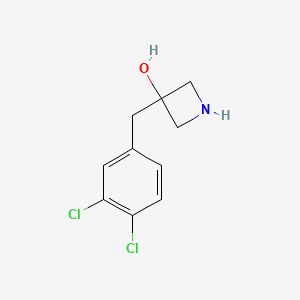
![9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one](/img/structure/B13564153.png)

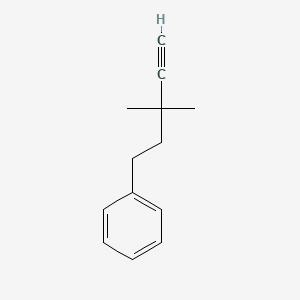
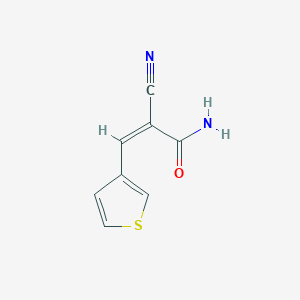
![5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde](/img/structure/B13564213.png)
![2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13564225.png)
![(1R,2R)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13564231.png)
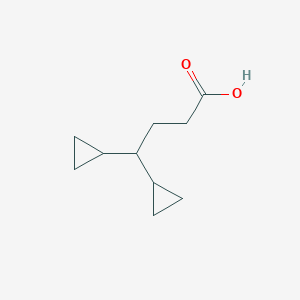

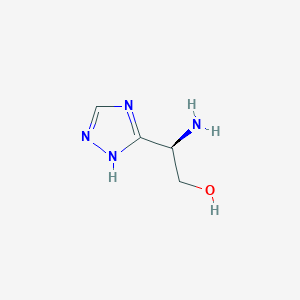
![4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B13564253.png)
